7-(4-chlorophenyl)pteridin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73318-79-3 |
|---|---|
Molecular Formula |
C12H7ClN4O |
Molecular Weight |
258.66g/mol |
IUPAC Name |
7-(4-chlorophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7ClN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18) |
InChI Key |
XKKKXUQVBCAKJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C3C(=O)NC=NC3=N2)Cl |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Modifications of 7 4 Chlorophenyl Pteridin 4 3h One
Established Synthetic Pathways for the Core 7-(4-chlorophenyl)pteridin-4(3H)-one Scaffold
The construction of the 7-aryl-pteridin-4(3H)-one core is typically achieved through cyclocondensation reactions involving a suitably substituted pyrimidine (B1678525) and a partner molecule that provides the remaining atoms for the pyrazine (B50134) ring.
The most common and established method for synthesizing 7-substituted pteridin-4(3H)-ones involves the condensation of a 5,6-diaminopyrimidin-4(3H)-one with an α-keto aldehyde or a related 1,2-dicarbonyl compound. For the specific synthesis of this compound, the key precursors are 5,6-diaminopyrimidin-4(3H)-one and (4-chlorophenyl)glyoxal.
The synthesis often begins from a more readily available starting material, 6-amino-5-nitropyrimidin-4(3H)-one. The nitro group is a versatile precursor to the 5-amino group required for the final cyclization. A typical multi-step sequence is outlined below.
Table 1: Illustrative Multi-Step Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Nitration | 6-aminopyrimidin-4(3H)-one, Nitrating agent (e.g., HNO₃/H₂SO₄) | 6-Amino-5-nitropyrimidin-4(3H)-one |
| 2 | Reduction | 6-Amino-5-nitropyrimidin-4(3H)-one, Reducing agent (e.g., Na₂S₂O₄, H₂/Pd-C, or Zn/CH₃COOH) nih.gov | 5,6-Diaminopyrimidin-4(3H)-one |
Optimization of these protocols is critical for achieving high yields and purity. Key areas for optimization include:
Reduction Step: The choice of reducing agent for the nitro group is crucial. While sodium dithionite (B78146) is effective, catalytic hydrogenation (H₂/Pd-C) is often cleaner. For solid-phase synthesis, powdered zinc in acetic acid has been successfully used. nih.gov
Cyclization Conditions: The pH of the reaction medium can influence the rate and outcome of the cyclization. The reaction is often performed in polar solvents like ethanol (B145695) or acetic acid to facilitate the dissolution of the reactants and can be catalyzed by either acid or base. The choice of solvent and temperature (often reflux) are adjusted to maximize the yield and minimize side-product formation.
Convergent synthesis, where different fragments of a target molecule are prepared separately before being combined, is an efficient approach for building molecular libraries. nih.govnih.gov The synthesis of the this compound scaffold is inherently convergent, relying on the coupling of two key building blocks: a pyrimidine derivative and a dicarbonyl species.
A prominent strategy involves the use of 4,6-dichloro-5-nitropyrimidine (B16160) as a versatile starting material, particularly in solid-phase synthesis. nih.govnih.gov In this approach, a resin-bound amino acid can be reacted with the dichloronitropyrimidine. Subsequent displacement of the second chlorine atom with an amine, followed by reduction of the nitro group, leads to a resin-bound diaminopyrimidine intermediate. This intermediate can then be cleaved and cyclized with the appropriate α-keto aldehyde to yield the desired pteridinone. This method allows for the rapid generation of diverse analogues for SAR studies by varying the initial amino acid and the amine used for substitution. nih.gov
Modern synthetic chemistry emphasizes the use of environmentally benign methods. youtube.com In the context of pteridine (B1203161) synthesis, green chemistry principles can be applied to reduce waste, avoid hazardous materials, and improve energy efficiency.
Use of Greener Solvents: Traditional syntheses often use organic solvents. Replacing these with greener alternatives like water, ethanol, or acetic acid is a key goal. youtube.com Acetic acid, for example, can serve as both a solvent and a catalyst in some cyclization reactions. nih.gov
Catalysis: The use of heterogeneous or reusable catalysts can simplify purification and reduce waste. For related heterocyclic syntheses, L-proline has been used as an efficient and environmentally friendly catalyst for multicomponent reactions. researchgate.net
One-Pot Reactions: Combining multiple synthetic steps into a single procedure (a "one-pot" reaction) reduces the need for intermediate purification steps, saving time, solvents, and energy. nih.gov The synthesis of quinoline (B57606) derivatives via a one-pot, three-component reaction catalyzed by ammonium (B1175870) acetate (B1210297) highlights a green approach that could be adapted for pteridine synthesis. nih.gov
Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. youtube.com Cyclocondensation reactions are generally high in atom economy, as the main byproduct is often just water.
Functionalization and Derivatization Strategies for the Pteridine Core
Once the core this compound scaffold is synthesized, further modifications can be made to explore its chemical space and optimize its biological properties.
The N-3 position of the pteridin-4(3H)-one ring is a common site for functionalization. The hydrogen atom at this position is acidic and can be replaced with various substituents, typically through alkylation or arylation reactions. A significant challenge is achieving regioselectivity, as the molecule exists in tautomeric forms, and alkylation could potentially occur at the O-4 or other nitrogen positions. organic-chemistry.org
To achieve selective N-3 alkylation, specific reaction conditions are required. The use of a suitable base and solvent system is critical. For related N-heterocycles like pyrimidines, cesium carbonate (Cs₂CO₃) has been shown to be an effective base for N-alkylation, often in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in an aprotic solvent such as acetonitrile (B52724). researchgate.net This methodology is highly efficient for reacting N-H bonds with various alkyl halides. researchgate.net
Table 2: Potential N-3 Functionalization Reactions
| Alkylating Agent | Reagents and Conditions | Expected Product |
|---|---|---|
| Benzyl bromide | Cs₂CO₃, TBAB, MeCN, room temp. | 3-Benzyl-7-(4-chlorophenyl)pteridin-4(3H)-one |
| Ethyl bromoacetate | Cs₂CO₃, TBAB, MeCN, room temp. | Ethyl 2-(7-(4-chlorophenyl)-4-oxo-pteridin-3(4H)-yl)acetate |
This derivatization can significantly alter the compound's properties, such as solubility, and introduce new interaction points for binding to biological targets.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. mdpi.com For this compound, the 4-chlorophenyl group at the C-7 position is a key determinant of its biological activity. Systematically replacing this group with other substituents allows researchers to understand which structural features are essential for activity. researchgate.netresearchgate.net
The synthesis of C-7 analogues would typically follow the same convergent pathway described in section 2.1.2, but instead of using (4-chlorophenyl)glyoxal in the final cyclization step, a variety of other substituted phenylglyoxals would be used. This allows for the exploration of electronic and steric effects.
Table 3: Illustrative SAR Study at the C-7 Position
| C-7 Substituent (R) | Electronic Effect of Substituent | Steric Effect | Potential Impact on Activity |
|---|---|---|---|
| Phenyl | Neutral reference | Medium | Baseline activity |
| 4-Chlorophenyl | Electron-withdrawing (inductive), weak electron-donating (resonance) | Medium | Known activity |
| 4-Methoxyphenyl | Strong electron-donating (resonance) | Medium | May increase or decrease activity depending on target |
| 4-Nitrophenyl | Strong electron-withdrawing (resonance and inductive) | Medium | Probes requirement for electron-deficient ring |
| 2-Chlorophenyl | Electron-withdrawing, introduces steric bulk near the core | High (ortho-substituent) | Tests tolerance for steric hindrance |
By synthesizing and testing a library of such compounds, a clear SAR profile can be established. nih.govnih.gov For example, findings might reveal that electron-withdrawing groups at the para position enhance activity, while bulky ortho substituents are detrimental. This information guides the design of next-generation compounds with improved potency and selectivity. researchgate.net
Modifications of the Pteridine Ring System and Its Influence on Electronic Properties
The inherent fluorescence of many pteridine derivatives is a key property that is directly affected by substitution. libretexts.org The position of substituents can alter the emission energy of these fluorophores. For instance, the introduction of different aryl groups at the 7-position can lead to variations in the absorption and emission spectra of the resulting pteridinone analogs. This solvatochromism, or change in color with solvent polarity, has been observed in related heterocyclic systems and is indicative of changes in the electronic ground and excited states. rsc.org
Advanced Synthetic Techniques in Pteridin-4(3H)-one Chemistry
Modern synthetic methods offer significant advantages in terms of reaction efficiency, yield, and the ability to generate diverse libraries of compounds for screening purposes.
Application of Microwave-Assisted Synthesis for Accelerated Analog Generation
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid synthesis of heterocyclic compounds. scilit.com The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov This technique is particularly well-suited for condensation reactions, which are often employed in the synthesis of pteridinones.
The synthesis of various pyridone and quinolone derivatives, which share structural similarities with pteridinones, has been successfully achieved using microwave-assisted methods. researchgate.net For instance, the one-pot condensation of aminopyrazoles with aldehydes and β-diketones to form pyrazolopyridines has been efficiently catalyzed by InCl3 under microwave irradiation in aqueous media. rsc.org This approach highlights the potential for developing environmentally benign and efficient syntheses of 7-aryl-pteridin-4(3H)-one and its analogs. The rapid heating and precise temperature control afforded by microwave reactors can facilitate the optimization of reaction conditions and accelerate the generation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles
| Starting Materials | Product | Catalyst | Solvent | Reaction Time (Microwave) | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Paraformaldehyde, β-Diketones | Carbonylpyrazolo[3,4-b]pyridine derivatives | InCl₃ | Water | Varies | Good to Excellent | rsc.org |
| N,N-dimethylacetimidamide derivatives, p-Anisidine | N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines | AlCl₃ | MeCN/AcOH | Varies | Not specified | derpharmachemica.com |
| Merrifield resin-bound aminopropenones, Dinucleophiles | Various heterocycles | - | - | Varies | Pure product in solution | researchgate.net |
This table presents data for structurally related heterocyclic compounds to illustrate the potential application of microwave-assisted synthesis for the target molecule.
Catalyst-Mediated Synthesis of Pteridine Analogs and Their Precursors
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govnih.gov Reactions such as the Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of 7-aryl-pteridin-4(3H)-ones, as they allow for the direct introduction of the 4-chlorophenyl group onto a pre-functionalized pteridine or pyrimidine precursor. libretexts.orgrsc.org
For example, a 7-halo-pteridin-4(3H)-one could be coupled with 4-chlorophenylboronic acid (in a Suzuki reaction) or a 4-chlorophenylstannane (in a Stille reaction) in the presence of a palladium catalyst to afford the desired product. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. libretexts.org This approach offers a versatile and modular route for the synthesis of a wide range of 7-aryl-pteridin-4(3H)-one analogs by simply varying the arylboronic acid or arylstannane coupling partner.
The synthesis of precursors for pteridinones, such as substituted pyrimidines, can also be facilitated by catalyst-mediated reactions. A one-pot synthesis of 4-pyrimidone-2-thioethers has been reported through a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, demonstrating the utility of catalyzed reactions in building the core heterocyclic structure. nih.gov
Table 2: Examples of Palladium-Catalyzed Synthesis of Aryl-Substituted Heterocycles
| Substrate 1 | Substrate 2 | Catalyst System (Example) | Reaction Type | Product Class | Reference |
| 7-Iodo-1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl | Aryl/Heteroarylstannane | Pd(PPh₃)₄ | Stille Coupling | 7-Aryl/Heteroaryl-1,2,4-benzotriazinyls | rsc.org |
| 7-Iodo-1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura Coupling | 7-Aryl/Heteroaryl-1,2,4-benzotriazinyls | rsc.org |
| Aryl, vinyl, or alkyl halide | Organoborane | Pd(OAc)₂, Ligand | Suzuki-Miyaura Coupling | Conjugated alkenes, styrenes, biaryls | libretexts.org |
| 6,8-Dichloro-1,7-naphthyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura Coupling | 6,8-Disubstituted-1,7-naphthyridines | nih.gov |
This table presents data for the synthesis of various aryl-substituted heterocycles to illustrate the potential of palladium-catalyzed methods for the synthesis of the target molecule.
Biological Activity Profiles and Mechanistic Investigations of 7 4 Chlorophenyl Pteridin 4 3h One
Enzyme Inhibition Studies Involving 7-(4-chlorophenyl)pteridin-4(3H)-one
No studies detailing the inhibition of specific enzymes by this compound have been identified.
Identification and Characterization of Specific Enzyme Targets
There is no information available on the specific enzyme targets of this compound.
Detailed Analysis of Inhibition Kinetics and Binding Affinities
Data on the inhibition kinetics and binding affinities of this compound are not available.
Profiling of Selectivity Against Enzyme Families and Isoforms
There are no selectivity profiles available for this compound against any enzyme families or isoforms.
Receptor Binding and Ligand-Target Interactions of this compound
No receptor binding studies have been published for this compound.
Elucidation of Specific Receptor Targets and Subtype Specificity
Specific receptor targets and subtype specificity for this compound have not been determined.
Biophysical Characterization of Ligand-Receptor Complex Formation
There is no biophysical data characterizing the formation of a ligand-receptor complex involving this compound.
Cellular and Molecular Effects of this compound in Preclinical Models
Assessment of Impact on Cell Proliferation and Viability in Diverse Cell Lines
No data is available on the impact of this compound on the proliferation and viability of any cell lines.
Mechanistic Studies on Induction of Apoptosis and Cell Cycle Modulation
There are no published studies investigating the ability of this compound to induce apoptosis or modulate the cell cycle.
Investigation of Signal Transduction Pathway Modulation
Information regarding the effects of this compound on any signal transduction pathways is not available in the current body of scientific literature.
Analysis of Effects on Gene Expression and Protein Synthesis Profiles
No studies have been found that analyze the effects of this compound on gene expression or protein synthesis.
In Vivo Preclinical Efficacy Studies of this compound Analogs
Evaluation in Established Preclinical Disease Models (e.g., in vivo xenografts, infection models)
There is no available information on the in vivo evaluation of this compound or its direct analogs in any preclinical disease models.
Identification and Analysis of Pharmacodynamic Biomarkers in Preclinical Settings
Information regarding the identification and analysis of specific pharmacodynamic biomarkers for this compound in preclinical settings is not available in the public domain. Extensive searches of scientific literature and databases did not yield any studies detailing the investigation of molecular or physiological markers that could be used to assess the biological effects of this compound in preclinical models. Therefore, no data on the dose-response relationship of such biomarkers or their relevance to the compound's mechanism of action can be provided.
Characterization of Preclinical Pharmacokinetic Profiles (Absorption, Distribution, Metabolism, Excretion)
Detailed preclinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, have not been publicly reported. Consequently, information on key pharmacokinetic parameters such as bioavailability, plasma protein binding, volume of distribution, clearance, and half-life in various preclinical species is unavailable. Without such studies, a characterization of the compound's behavior in the body over time cannot be compiled.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 4 Chlorophenyl Pteridin 4 3h One Derivatives
Elucidation of Key Pharmacophoric Elements Critical for Biological Activity
The foundational structure of 7-(4-chlorophenyl)pteridin-4(3H)-one presents several key pharmacophoric features that are crucial for its interaction with biological targets, which are often kinases. The pteridinone core itself serves as a critical scaffold, providing a nitrogen-rich heterocyclic system capable of forming multiple hydrogen bonds with amino acid residues in the active site of target proteins.
Key pharmacophoric elements include:
The Pteridinone Core: This bicyclic heteroaromatic system is a well-established "privileged scaffold" in drug discovery, known to interact with the hinge region of protein kinases. The arrangement of nitrogen atoms and the carbonyl group at position 4 are vital for establishing hydrogen bonding interactions.
The 7-Aryl Substituent: The phenyl group at the 7-position is crucial for establishing hydrophobic and van der Waals interactions within the binding pocket. The orientation of this group is a key determinant of binding affinity.
The Lactam Functionality: The N(3)-H and C(4)=O groups of the pteridinone ring are quintessential hydrogen bond donors and acceptors, respectively. These are often involved in anchoring the molecule to the protein backbone.
Systematic Investigation of Positional Effects of Substituents on Pteridine (B1203161) Core Activity and Selectivity
Systematic modifications of the pteridine core have demonstrated that the position and nature of substituents have a profound impact on the activity and selectivity of these compounds. While specific data for direct derivatives of this compound is limited in publicly available literature, general principles can be drawn from related pteridinone-based inhibitors.
For instance, in studies on related 7-aminopteridinone derivatives, variations in the A-ring and the terminal aniline (B41778) group at position 7 led to significant changes in anti-proliferative activity against various cancer cell lines. nih.gov This underscores the sensitivity of the biological activity to substitutions on and around the pteridinone core.
Table 1: Illustrative SAR of Related Pteridinone Derivatives (Note: This table is based on general findings for pteridinone derivatives and not specific to this compound)
| Position of Substitution | Type of Substituent | Effect on Activity |
| Position 2 | Small alkyl or amino groups | Can modulate solubility and cell permeability. |
| Position 6 | Bulky groups | Often detrimental to activity, suggesting steric hindrance in the binding site. |
| Position 7 | Aryl or heteroaryl groups | Crucial for potency and selectivity; modifications here fine-tune target interactions. |
| N(3) Position | Alkylation | Can abolish key hydrogen bonding, often leading to a loss of activity. |
Impact of Halogenation, Particularly the 4-chlorophenyl Group, on Bioactivity and Target Specificity
The presence of a halogen, specifically the chlorine atom at the 4-position of the phenyl ring, is a recurring motif in many biologically active molecules and has a significant impact on the properties of this compound. scielo.br
Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's active site, thereby increasing binding affinity.
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the electron density of the phenyl ring, affecting its interaction with the target.
Improved Pharmacokinetic Properties: Halogenation can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. It can also block sites of metabolism, leading to a longer half-life.
In a study of a structurally related compound, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one, the introduction of the chlorine atom was a key modification from the parent phenyl compound, leading to notable anti-inflammatory and cytotoxic activities. nih.gov Similarly, in a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazoles, the compound with a 4-chlorophenyl substituent on the triazole ring showed the best cytotoxic activity. nih.gov
Development of Predictive Structure-Activity Relationship Models and Algorithms
To accelerate the discovery and optimization of pteridinone-based inhibitors, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling are being increasingly employed. nih.gov These models aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activities.
While specific QSAR models for this compound are not widely published, the principles of QSAR are applicable. nih.gov The development of such models would typically involve:
Data Set Assembly: A collection of 7-aryl-pteridin-4(3H)-one derivatives with their experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including 2D (e.g., topological indices, molecular weight) and 3D (e.g., molecular shape, electrostatic potential) properties, would be calculated for each molecule.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and neural networks would be used to build the QSAR model. nih.gov
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques. nih.gov
Such predictive models can be invaluable for the virtual screening of large compound libraries to identify new potential hits and for guiding the synthesis of novel analogs with improved activity and selectivity. mdpi.com
Table 2: Common Descriptors Used in QSAR Modeling of Kinase Inhibitors
| Descriptor Type | Examples | Information Encoded |
| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition. |
| Topological (2D) | Connectivity Indices, Shape Indices | Atomic connectivity and molecular branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity. |
| Field-Based (3D) | CoMFA, CoMSIA | 3D steric and electrostatic fields. |
Computational Chemistry and Molecular Modeling of 7 4 Chlorophenyl Pteridin 4 3h One
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities
Molecular docking is a cornerstone of structure-based drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the pteridine (B1203161) scaffold, this technique is instrumental in elucidating key interactions within the binding sites of various enzymes, such as pteridine reductase 1 (PTR1), a potential drug target in trypanosomatid parasites. nih.govresearchgate.net
In typical molecular docking studies involving pteridine analogs, the three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The ligand, 7-(4-chlorophenyl)pteridin-4(3H)-one, is then computationally placed into the active site of the receptor. Docking algorithms, such as those implemented in AutoDock Vina or Glide, systematically sample various conformations and orientations of the ligand, calculating the binding affinity for each pose using a scoring function. mdpi.comwikipedia.org These scores, often expressed in kcal/mol, estimate the free energy of binding.
Studies on related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated that the docking poses can reveal crucial interactions, such as hydrogen bonds and π-π stacking, which are vital for ligand recognition and affinity. nih.gov For this compound, it is anticipated that the pteridinone core would form hydrogen bonds with key residues in a target's active site, while the 4-chlorophenyl group would likely engage in hydrophobic and aromatic interactions within a corresponding pocket. For instance, in the context of PTR1 inhibitors, pharmacophore models have identified hydrophobic aromatic and hydrogen bond donor features as critical for binding. nih.gov
Table 1: Representative Molecular Docking Results for Pteridine Analogs Against Various Targets
| Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues (Predicted) | Reference |
| Pteridine Derivative | Leishmania donovani Pteridine Reductase 1 (PTR1) | -9.10 | Not specified | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine Analog (14a) | Bcl2 anti-apoptotic protein | Not specified | Not specified | nih.gov |
| Quinazoline Derivative (4b) | Phosphodiesterase 7A (PDE7A) | Not specified | Conventional hydrogen bonds and π-π stacking | nih.govfrontiersin.org |
| Benzothiazole Analog (ZINC72229720) | Leishmania major Pteridine Reductase 1 (LmPTR1) | Not specified | Not specified | nih.govacs.org |
Note: This table presents representative data from studies on analogous compounds to illustrate the application and outcomes of molecular docking simulations.
Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules like this compound. cuny.eduresearchgate.net These calculations provide a fundamental understanding of a molecule's intrinsic properties, which can be correlated with its biological activity.
Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic descriptors. researchgate.netresearchgate.net Key properties elucidated through these calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. The MEP map is also highly informative, as it visualizes the electrostatic potential across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the nitrogen atoms of the pteridine ring and the carbonyl oxygen are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance.
Table 2: Calculated Quantum Chemical Properties for a Representative Heterocyclic Compound
| Parameter | Description | Typical Calculated Value Range | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6 to -7 eV | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1 to -2 eV | nih.gov |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4 to 5 eV | nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2 to 5 Debye | cuny.edu |
| First Hyperpolarizability (β₀) | Indicates non-linear optical (NLO) behavior. | Varies significantly based on structure. | researchgate.net |
Note: This table provides an example of the types of data generated from quantum chemical calculations on related heterocyclic systems, as specific data for this compound is not available.
Molecular Dynamics Simulations for Characterizing Ligand-Protein Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, characterizing the stability and conformational changes of the complex over time. nih.gov These simulations are crucial for validating docking poses and assessing the strength and persistence of interactions in a more physiologically relevant, solvated environment. mdpi.com
In a typical MD simulation of a this compound-protein complex, the system is placed in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often on the nanosecond scale. mdpi.comnih.gov
In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable drug-like characteristics and flag potential liabilities. nih.govijsdr.org
Various computational models and software, such as SwissADME and QikProp, are used to predict these properties for compounds like this compound. mdpi.comnih.govijsdr.org These tools calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. Key predicted properties often include lipophilicity (logP), aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
For pteridine derivatives, it is important to assess their potential for oral bioavailability and metabolic stability. nih.gov The "rule of five," proposed by Lipinski, is often used as a preliminary filter for drug-likeness, assessing properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. ijsdr.org In silico ADME predictions for related heterocyclic compounds have shown that it is possible to design molecules with good oral bioavailability and metabolic profiles. mdpi.comnih.gov
Table 3: Predicted ADME Properties for Representative Pteridine Analogs
| Property | Description | Predicted Value/Classification | Reference Tool |
| Molecular Weight | Mass of the molecule in g/mol . | < 500 | SwissADME ijsdr.org |
| LogP (o/w) | Octanol-water partition coefficient, an indicator of lipophilicity. | 1-3 | SwissADME ijsdr.org |
| Water Solubility | The extent to which the compound dissolves in water. | Soluble / Moderately Soluble | SwissADME nih.govacs.org |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High | SwissADME nih.govacs.org |
| Blood-Brain Barrier (BBB) Permeant | Prediction of the ability to cross the BBB. | No | SwissADME nih.govacs.org |
| CYP Inhibitor | Prediction of inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Varies by isoform | SwissADME nih.gov |
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | 0 violations | SwissADME ijsdr.org |
Note: This table is a composite of typical ADME predictions for drug-like heterocyclic compounds, illustrating the parameters evaluated. Specific data for this compound would require a dedicated in silico analysis.
Application of Virtual Screening Approaches for Identification of Novel Pteridine Scaffolds
Virtual screening (VS) is a powerful computational technique used to search large libraries of chemical compounds to identify novel structures that are likely to bind to a specific biological target. wikipedia.org This approach is particularly valuable for discovering new chemical scaffolds, such as those based on the pteridine ring system, which can serve as starting points for drug development. nih.govnih.gov
There are two main types of virtual screening: ligand-based and structure-based. wikipedia.org Ligand-based VS uses the knowledge of known active compounds to identify others with similar properties, often employing methods like 2D chemical similarity or 3D pharmacophore modeling. nih.govnih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. nih.gov
Structure-based VS, on the other hand, relies on the 3D structure of the target protein. wikipedia.org Large compound libraries are docked into the target's active site, and the molecules are ranked based on their predicted binding affinity. researchgate.netnih.gov This method is highly effective for discovering novel inhibitors, as demonstrated in campaigns targeting pteridine reductase 1, where new inhibitor scaffolds were successfully identified. nih.gov The combination of these computational approaches with experimental validation has proven to be a highly effective strategy for expanding the therapeutic potential of the pteridine class of compounds.
Emerging Research Directions and Future Perspectives for 7 4 Chlorophenyl Pteridin 4 3h One
Exploration of Novel Therapeutic Applications Based on Preclinical Pharmacological Profiles
The pteridine (B1203161) nucleus is a cornerstone in various biologically active molecules, including FDA-approved drugs like methotrexate (B535133) and triamterene (B1681372). nih.govorientjchem.org This established precedent fuels the exploration of novel pteridine derivatives for a wide range of diseases. Preclinical studies on various pteridine analogs have revealed promising pharmacological activities, suggesting potential therapeutic avenues for 7-(4-chlorophenyl)pteridin-4(3H)-one.
Pteridine derivatives have demonstrated significant potential in several key therapeutic areas:
Oncology: The antitumor activity of pteridine-based compounds is a primary area of research. nih.gov Derivatives have been shown to inhibit cancer cell growth and induce apoptosis. numberanalytics.com Some have been investigated as inhibitors of critical cancer-related enzymes like dihydrofolate reductase and carbonic anhydrases. orientjchem.orgnih.gov The design of pteridine derivatives as dual inhibitors, for example targeting both EGFR and BRAFV600E, represents a sophisticated approach to cancer therapy. nih.gov
Inflammatory Diseases: Pteridines are considered very promising for treating chronic inflammation-related diseases. nih.gov Certain derivatives have been synthesized and evaluated for their anti-inflammatory properties. ijrpr.com
Infectious Diseases: The therapeutic potential of pteridines extends to antimicrobial applications. nih.gov Various derivatives have been explored as potential agents against bacteria, parasites like Leishmania, and viruses. nih.govijrpr.com
Neurological Disorders: Some pteridine derivatives may possess neuroprotective effects, indicating a potential for treating neurodegenerative diseases. numberanalytics.com
The exploration of this compound would likely begin with screening against a panel of targets relevant to these diseases, building upon the foundational knowledge of the broader pteridine class.
Table 1: Potential Therapeutic Applications for Pteridine Derivatives
| Therapeutic Area | Preclinical Findings | Representative Compound Class |
|---|---|---|
| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis, enzyme inhibition (e.g., DHFR, EGFR). nih.govnumberanalytics.comnih.gov | Pteridine-based enzyme inhibitors, dual-target inhibitors. orientjchem.orgnih.gov |
| Inflammation | Reduction of inflammatory markers. nih.govijrpr.com | Pteridine-2,4-diamine derivatives. ijrpr.com |
| Infectious Diseases | Antimicrobial and antiparasitic activity. nih.govijrpr.com | General pteridine derivatives. ijrpr.com |
| Neurology | Demonstrated neuroprotective effects. numberanalytics.com | General pteridine derivatives. numberanalytics.com |
Investigation of Combination Therapies Involving this compound Derivatives
To enhance therapeutic efficacy and overcome drug resistance, combination therapy is a cornerstone of modern medicine. nih.gov Pteridine derivatives are attractive candidates for use in combination with other therapeutic agents. numberanalytics.com The development of dual-target or multi-target inhibitors, where a single molecule acts on multiple pathological pathways, is a sophisticated form of combination therapy. nih.govnih.gov
Future research on this compound derivatives could focus on:
Synergistic Effects: Combining pteridine derivatives with existing chemotherapeutic agents to potentially lower required doses and reduce toxicity.
Dual-Inhibitor Design: Synthesizing novel derivatives of this compound that are rationally designed to inhibit two distinct but related targets, such as two different kinases in a cancer signaling pathway. nih.gov
Overcoming Resistance: Using pteridine compounds to resensitize resistant cells to other therapies.
A study on purine (B94841) and pteridine-based derivatives investigated their potential as dual inhibitors of EGFR and BRAFV600E, highlighting a strategy of simultaneously blocking multiple targets to achieve better outcomes. nih.gov This approach could be a model for future studies involving this compound.
Advancements in Targeted Delivery Systems and Nanomedicine Approaches for Pteridine Compounds
Nanomedicine offers a revolutionary approach to drug delivery, aiming to increase therapeutic efficacy while minimizing side effects. youtube.com Technologies like solid lipid nanoparticles (SLNs) and liposomes can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific cells or tissues. youtube.comnih.gov This is particularly relevant for potent molecules like many pteridine derivatives, where targeted delivery could enhance their therapeutic window.
Future research in this area could involve:
Encapsulation: Formulating this compound into various nanosystems like liposomes or polymeric nanoparticles. nih.gov
Targeted Delivery: Decorating these nanoparticles with ligands (e.g., antibodies or aptamers) that bind to receptors overexpressed on target cells, such as cancer cells. A strategy for pteridine derivatives has been proposed that takes advantage of the overexpressed folate receptor on some tumor cells to direct the drug specifically to the cancer. um.es
Controlled Release: Designing nanoparticles that release their pteridine payload in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme activity.
The global pharmaceutical market already includes numerous FDA and EMA-approved nanomedicine formulations, indicating a clear path for the clinical translation of these advanced delivery systems. nih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Pteridine Research
Omics technologies provide a powerful, system-wide view of molecular changes, offering profound insights into disease mechanisms and drug action. nih.govnih.gov Integrating genomics, proteomics, and metabolomics into pteridine research can accelerate the discovery and development of new therapeutics.
Metabolomics: This has been used to identify novel pteridines and understand their roles in biological processes. For instance, native metabolomics identified pteridines as natural ligands for the CutA protein, suggesting a role in coordinating copper homeostasis and redox balance. researchgate.netelifesciences.org In cancer research, metabolomics has been used to study how pteridine metabolism is altered in breast cancer cells, providing potential biomarkers. nih.govmst.edu
Genomics and Proteomics: Genome mining can unearth novel biosynthetic gene clusters for pteridine-like molecules. elifesciences.org Proteomics can identify the protein targets of pteridine compounds, helping to elucidate their mechanism of action. google.com These technologies are crucial for target identification and validation, which is the foundation of modern drug discovery. nih.gov
For this compound, omics approaches could be used to identify its specific cellular targets, understand its impact on metabolic pathways, and discover genetic markers that predict therapeutic response.
Table 2: Application of Omics Technologies in Pteridine Research
| Omics Technology | Application in Pteridine Research | Potential Insights for this compound |
|---|---|---|
| Metabolomics | Identifying novel pteridines, elucidating metabolic pathways, discovering disease biomarkers. researchgate.netnih.govresearchgate.net | Understanding its metabolic fate and its effect on cellular metabolism. |
| Genomics | Discovering genes involved in pteridine biosynthesis and regulation. elifesciences.orgresearchgate.net | Identifying genetic factors that influence its activity or sensitivity. |
| Proteomics | Identifying protein binding partners and downstream targets. google.com | Elucidating the specific molecular mechanism of action. |
Identification of Knowledge Gaps and Future Academic Inquiry Directions for this compound Research
While the broader class of pteridines is well-studied, significant knowledge gaps exist for the specific compound this compound. Future academic inquiry should be directed at building a foundational understanding of this molecule.
Key Knowledge Gaps:
Fundamental Biological Activity: The specific molecular targets and the full spectrum of biological activities of this compound are largely uncharacterized.
Preclinical Profile: There is a lack of published, in-depth preclinical studies detailing its efficacy in relevant disease models (e.g., cancer cell lines, animal models of inflammation).
Structure-Activity Relationship (SAR): The specific contribution of the 4-chlorophenyl group at the C-7 position to the molecule's activity, selectivity, and pharmacokinetic properties has not been systematically investigated.
Combination Potential: No studies have been published exploring the synergistic or additive effects of this compound with other therapeutic agents.
Future Academic Inquiry Directions:
Systematic Screening: Conduct comprehensive screening of the compound against a wide panel of kinases, receptors, and enzymes to identify primary molecular targets.
In Vitro and In Vivo Studies: Perform detailed preclinical evaluation in various cancer cell lines and animal models of diseases like cancer and inflammation to establish a pharmacological profile.
Analogue Synthesis and SAR Studies: Synthesize a series of analogues by modifying the phenyl ring and the pteridine core to establish a clear structure-activity relationship. This will guide the optimization of potency and selectivity.
Mechanistic Studies: Utilize omics technologies to uncover the mechanism of action, identify resistance pathways, and discover potential biomarkers for patient stratification.
Advanced Formulation: Investigate the feasibility of incorporating this compound into targeted nanodelivery systems to improve its therapeutic index.
Addressing these knowledge gaps through focused academic research will be crucial to determine if this compound or its derivatives can be advanced as viable therapeutic candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
